Cas no 1936149-96-0 (2-Bromo-5-ethoxy-4-methyl-benzoic acid)
2-Bromo-5-ethoxy-4-methyl-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-ethoxy-4-methyl-benzoic acid
- FCH4262681
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- MDL: MFCD28975979
- Inchi: 1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13)8(11)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13)
- InChI Key: LRICUEZSGZMPJM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C=C1C(=O)O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Topological Polar Surface Area: 46.5
2-Bromo-5-ethoxy-4-methyl-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B114025-250mg |
2-Bromo-5-ethoxy-4-methyl-benzoic acid |
1936149-96-0 | 250mg |
$ 560.00 | 2022-06-07 | ||
| TRC | B114025-500mg |
2-Bromo-5-ethoxy-4-methyl-benzoic acid |
1936149-96-0 | 500mg |
$ 930.00 | 2022-06-07 | ||
| Matrix Scientific | 128821-1g |
2-Bromo-5-ethoxy-4-methyl-benzoic acid |
1936149-96-0 | 1g |
$700.00 | 2023-09-10 | ||
| Matrix Scientific | 128821-5g |
2-Bromo-5-ethoxy-4-methyl-benzoic acid |
1936149-96-0 | 5g |
$1800.00 | 2023-09-10 |
2-Bromo-5-ethoxy-4-methyl-benzoic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-Bromo-5-ethoxy-4-methyl-benzoic acid
2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid: A Comprehensive Overview
The compound 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid, with the CAS number 1936149-96-0, is a significant organic molecule in the field of chemistry. This benzoic acid derivative is characterized by its bromine atom at position 2, an ethoxy group at position 5, and a methyl group at position 4 on the benzene ring. The combination of these substituents imparts unique chemical properties, making it a valuable compound in various applications.
Recent studies have highlighted the potential of 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid in drug discovery and material science. Its structure allows for versatile reactivity, enabling it to participate in a wide range of organic reactions. For instance, the bromine atom can act as an electrophilic site, facilitating substitution reactions that are crucial in synthesizing complex molecules. Additionally, the ethoxy and methyl groups contribute to the compound's stability and solubility, making it suitable for use in diverse chemical environments.
In the context of medicinal chemistry, 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid has been explored as a precursor for bioactive compounds. Researchers have utilized its structure to develop analogs with enhanced pharmacological properties. For example, modifications to the ethoxy group have shown promise in improving the compound's bioavailability and reducing potential side effects. These findings underscore its importance as a building block in drug development.
The synthesis of 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a substituted benzoic acid derivative, followed by nucleophilic substitution to introduce the ethoxy group. The methyl group is often introduced through alkylation or acylation reactions. These methods ensure high purity and yield, which are essential for its use in research and industrial applications.
In terms of applications, 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid has found utility in polymer chemistry as well. Its ability to undergo polymerization under specific conditions makes it a candidate for developing novel materials with tailored properties. For instance, researchers have investigated its role in synthesizing polyesters with improved thermal stability and mechanical strength. Such advancements highlight its versatility across different fields of chemistry.
The environmental impact of 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid is another area of growing interest. Studies have been conducted to assess its biodegradability and toxicity levels. Preliminary results suggest that under certain conditions, the compound can degrade into less harmful byproducts, reducing its ecological footprint. However, further research is needed to fully understand its environmental implications and develop sustainable practices for its production and disposal.
In conclusion, 2-Bromo-5-Ethoxy-4-Methyl-Benzoic Acid is a multifaceted compound with significant potential in various chemical domains. Its unique structure enables a wide range of applications, from drug discovery to material science. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing chemical innovation.
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